4-(4-Bromophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole;hydrobromide is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole;hydrobromide typically involves multiple steps. One common method starts with the bromination of a phenyl ring, followed by the formation of the thiazole ring through a cyclization reaction. The piperidine moiety is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the hydrobromide salt, which is achieved by treating the compound with hydrobromic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
4-(4-Bromophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole
- 4-(4-Fluorophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole
- 4-(4-Methylphenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole
Uniqueness
4-(4-Bromophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole;hydrobromide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications, offering distinct advantages over similar compounds with different substituents.
Properties
CAS No. |
88654-50-6 |
---|---|
Molecular Formula |
C16H20Br2N2S |
Molecular Weight |
432.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C16H19BrN2S.BrH/c1-2-19-9-7-13(8-10-19)16-18-15(11-20-16)12-3-5-14(17)6-4-12;/h3-6,11,13H,2,7-10H2,1H3;1H |
InChI Key |
KKCCMWLINVHQDL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.